N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-18(2)17-27-21-11-7-6-10-20(21)26-22(27)16-25-23(28)24(12-14-29-15-13-24)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3,(H,25,28) |
InChI Key |
OWZQXCYFOZBAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Structural Features
Target Compound :
- Benzimidazole Core : Substituted at N1 with a 2-methylpropyl group and at C2 with a methyl-linked carboxamide-tetrahydro-2H-pyran-phenyl system.
- Key Functional Groups : Tetrahydro-2H-pyran (oxane) ring, phenyl, and carboxamide.
- Compound 12 (): Features a pyrrolidinyl group at C2 of the benzimidazole, linked to a hydrazide and a 3-methylphenyl substituent. Key Functional Groups: Pyrrolidinone, hydrazide, and aryl groups .
- Compound 13 (): Contains a pyrazole ring at C2 of the benzimidazole, with a 3-methylphenyl group on the pyrrolidinone. Key Functional Groups: Pyrazole, pyrrolidinone, and aryl groups .
- Compound 14 (): Includes a pyrrolyl-acetamide substituent at C2 of the benzimidazole and a 3-methylphenyl group on the pyrrolidinone. Key Functional Groups: Pyrrole, acetamide, and aryl groups .
Physicochemical Properties
Notes:
- The target compound’s estimated molecular weight exceeds that of Compounds 12–14 due to the bulky tetrahydro-2H-pyran-phenyl system.
- Compounds 12–14 exhibit moderate to good synthetic yields (53–67%), suggesting that similar strategies (e.g., nucleophilic substitution, condensation) could apply to the target compound’s synthesis.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzimidazole core followed by coupling with the tetrahydro-2H-pyran moiety. Key steps include:
- N-alkylation of 1H-benzimidazole derivatives using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Mannich-type reactions or reductive amination for introducing the pyran-4-carboxamide group .
To maximize yields: - Use design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify non-linear interactions between variables .
- Purify intermediates via HPLC (e.g., Chromolith columns) to minimize side products .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related tetrahydro-2H-pyran derivatives .
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) resolves signals from the benzimidazole methyl groups and the tetrahydropyran ring. Assign peaks using 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms?
- Methodological Answer :
- Perform quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Validate computational predictions with isotopic labeling experiments (e.g., ¹⁸O or deuterium tracing) to track atom migration during key steps like ring closure .
- Integrate machine learning with experimental data to predict regioselectivity in benzimidazole functionalization .
Q. What advanced statistical methods analyze non-linear relationships between reaction parameters and product purity?
- Methodological Answer :
- Apply multivariate analysis (e.g., partial least squares regression, PLS-R) to correlate variables like pH, stirring rate, and reagent stoichiometry with impurity profiles .
- Use Bayesian optimization to iteratively refine reaction conditions, minimizing experimental runs while maximizing purity .
- Cross-validate models with leave-one-out (LOO) or k-fold methods to ensure robustness against overfitting .
Q. How can heterogeneous catalysis improve scalability in synthesizing this compound?
- Methodological Answer :
- Screen metal-organic frameworks (MOFs) or mesoporous silica catalysts for acid/base-mediated steps (e.g., cyclization of tetrahydro-2H-pyran intermediates) .
- Characterize catalyst stability via thermogravimetric analysis (TGA) and reuse experiments to assess leaching or deactivation .
- Compare turnover frequencies (TOF) between homogeneous and heterogeneous systems using kinetic profiling .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across studies?
- Methodological Answer :
- Conduct solubility parameter analysis (Hansen solubility parameters) to reconcile differences in polar vs. non-polar solvents .
- Validate results using dynamic light scattering (DLS) to detect aggregation states that may skew measurements .
- Cross-reference with molecular dynamics simulations to predict solvation shells and entropy effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
